2,2-Dimethyloctanol
Overview
Description
2,2-Dimethyloctanol is an organic compound with the molecular formula C10H22O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a longer carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethyloctanol can be synthesized through several methods. One common method involves the Grignard reaction, where 2-octanone reacts with a methyl Grignard reagent under controlled temperatures (30-40°C). The reaction is terminated using a dilute acid solution, resulting in the formation of 2,2-dimethyl-1-octanol .
Industrial Production Methods: In industrial settings, the production of 2,2-dimethyl-1-octanol often involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The Grignard reaction remains a popular choice due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyloctanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group (e.g., aldehyde or ketone) using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert 2,2-dimethyl-1-octanol to its corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 2,2-Dimethyl-1-octanal (aldehyde) or 2,2-dimethyl-1-octanone (ketone).
Reduction: 2,2-Dimethyloctane.
Substitution: 2,2-Dimethyl-1-octyl chloride or bromide.
Scientific Research Applications
2,2-Dimethyloctanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a model compound for studying the behavior of alcohols in biological systems.
Medicine: Research into its potential therapeutic effects and interactions with biological molecules is ongoing.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1-octanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological membranes and proteins. Its effects are mediated through its ability to alter the physical properties of cell membranes and influence enzyme activity .
Comparison with Similar Compounds
- 1-Octanol
- 2,2-Dimethyl-1-hexanol
- 2,2-Dimethyl-1-decanol
Comparison: 2,2-Dimethyloctanol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to 1-octanol, it has a higher boiling point and different solubility characteristics. Its branched structure also affects its reactivity and interactions with other molecules, making it a valuable compound in various applications .
Properties
IUPAC Name |
2,2-dimethyloctan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-4-5-6-7-8-10(2,3)9-11/h11H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXGXAGJHHCTKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334237 | |
Record name | 2,2-Dimethyl-1-octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2370-14-1 | |
Record name | 2,2-Dimethyl-1-octanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2370-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-1-octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Octanol, 2,2-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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